molecular formula C25H29I2NO4 B13420691 Amiodarone N-oxide

Amiodarone N-oxide

Cat. No.: B13420691
M. Wt: 661.3 g/mol
InChI Key: HFKWXDIWKIYSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiodarone N-oxide is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac dysrhythmias. This compound retains the core structure of amiodarone but includes an additional oxygen atom, which may influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone N-oxide typically involves the oxidation of amiodarone. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the amiodarone molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Amiodarone N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to amiodarone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce more highly oxidized derivatives, while reduction can yield amiodarone.

Scientific Research Applications

Amiodarone N-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

    Biology: Investigated for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a derivative of amiodarone with possibly altered pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of Amiodarone N-oxide is similar to that of amiodarone, involving the inhibition of adrenergic stimulation and the modulation of ion channels. It affects sodium, potassium, and calcium channels, prolonging the action potential and refractory period in myocardial tissue. This leads to decreased atrioventricular conduction and sinus node function, helping to control cardiac arrhythmias

Properties

Molecular Formula

C25H29I2NO4

Molecular Weight

661.3 g/mol

IUPAC Name

2-[4-(2-butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]-N,N-diethylethanamine oxide

InChI

InChI=1S/C25H29I2NO4/c1-4-7-11-22-23(18-10-8-9-12-21(18)32-22)24(29)17-15-19(26)25(20(27)16-17)31-14-13-28(30,5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3

InChI Key

HFKWXDIWKIYSGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC[N+](CC)(CC)[O-])I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.